molecular formula C26H25N7O3 B1192470 CCG-265328

CCG-265328

Cat. No. B1192470
M. Wt: 483.532
InChI Key: FCHSPYQBYVKMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCG-265328 is a novel covalent selective GRK inhibitor, interacting with a nonconserved cysteine (Cys474).

Scientific Research Applications

  • Computational Chemistry Grid Cyberinfrastructure

    The Computational Chemistry Grid (CCG) is a project focused on developing cyberinfrastructure for the chemistry community. It involves collaboration among multiple universities and computing centers, addressing technological issues and production challenges in computational chemistry (Dooley et al., 2006).

  • Coaxial Closed-Loop Geothermal Systems

    This study discusses the thermal performance of coaxial closed-loop geothermal systems (CCGS) for deep geothermal resource exploitation. It compares different types of CCGSs and their efficiency in energy exploitation (Wang et al., 2020).

  • Clean Coal Geology in China

    The paper presents a new definition of Clean Coal Geology (CCG) in China, focusing on the genesis, nature, distribution, and environmental effects of resources that can be cleaned by Clean Coal Technology (Wang et al., 2020).

  • Catalytic Coal Gasification for SNG Manufacture

    Research and development on catalytic coal gasification (CCG) for the production of substitute natural gas are discussed in this study. It includes the use of catalysts to enhance gasification and the conceptual design of a commercial CCG plant (Gallagher & Euker, 1980).

  • Cost and Accuracy Aware Scientific Workflow Retrieval

    This paper proposes a novel approach for scientific workflow retrieval with cost constraints, introducing a graph representation model called Cost Constrained Graph (CCG) for representing scientific workflows (Ma, Shi, & Wei, 2015).

  • Controllable Corrugation of Chemically Converted Graphene Sheets

    The study suggests that the amplitude of corrugation of chemically converted graphene (CCG) sheets in water can be controlled, leading to applications in nanofiltration membranes (Qiu et al., 2011).

  • Supercapacitors Based on Flexible Graphene/Polyaniline Films

    This research discusses composite films of chemically converted graphene (CCG) and their applications in supercapacitors, emphasizing their electrochemical stability and performance (Wu et al., 2010).

  • Ag-Chemically Converted Graphene Nanocomposite Synthesis

    The paper describes the synthesis of an Ag-chemically converted graphene (CCG) nanocomposite and its potential applications, including its antibacterial activity (Shen et al., 2010).

properties

Product Name

CCG-265328

Molecular Formula

C26H25N7O3

Molecular Weight

483.532

IUPAC Name

2-((2-((4-(But-2-ynamidomethyl)-2-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide

InChI

InChI=1S/C26H25N7O3/c1-4-7-22(34)29-15-16-10-11-20(21(14-16)36-3)31-26-32-23-18(12-13-28-23)24(33-26)30-19-9-6-5-8-17(19)25(35)27-2/h5-6,8-14H,15H2,1-3H3,(H,27,35)(H,29,34)(H3,28,30,31,32,33)

InChI Key

FCHSPYQBYVKMQM-UHFFFAOYSA-N

SMILES

O=C(NC)C1=CC=CC=C1NC2=C3C(NC=C3)=NC(NC4=CC=C(CNC(C#CC)=O)C=C4OC)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CCG-265328;  CCG 265328;  CCG265328

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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